molecular formula C19H11F3N4O4 B6111676 N-(2H-1,3-Benzodioxol-5-YL)-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide

N-(2H-1,3-Benzodioxol-5-YL)-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide

Cat. No.: B6111676
M. Wt: 416.3 g/mol
InChI Key: MJZCOFFEVVHSAA-UHFFFAOYSA-N
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Description

“N-(2H-1,3-Benzodioxol-5-YL)-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide” is a complex organic compound that features a combination of benzodioxole, furan, trifluoromethyl, pyrazolo, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2H-1,3-Benzodioxol-5-YL)-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide” typically involves multi-step organic reactions. The process may include:

    Formation of the pyrazolo[1,5-A]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzodioxole and furan groups: These groups can be introduced via coupling reactions, such as Suzuki or Heck coupling.

    Addition of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents under specific conditions.

    Formation of the carboxamide group: This can be done through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and benzodioxole moieties.

    Reduction: Reduction reactions could target the carboxamide group or other reducible functionalities.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Drug Discovery: The compound may be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biological Probes: It could be used as a probe to study biological pathways and mechanisms.

Medicine

    Pharmacology: Research into its pharmacokinetics and pharmacodynamics to understand its therapeutic potential.

    Diagnostics: Potential use in diagnostic assays or imaging techniques.

Industry

    Chemical Manufacturing: Utilization in the synthesis of other complex molecules.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N-(2H-1,3-Benzodioxol-5-YL)-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide” would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes: Inhibiting or activating specific enzymes.

    Receptor interactions: Modulating receptor activity to produce desired biological effects.

    Pathway modulation: Influencing signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-Benzodioxol-5-YL)-5-(furan-2-YL)-pyrazolo[1,5-A]pyrimidine-3-carboxamide: Lacks the trifluoromethyl group.

    N-(2H-1,3-Benzodioxol-5-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide: Lacks the furan group.

    5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide: Lacks the benzodioxole group.

Uniqueness

The presence of the trifluoromethyl group, along with the combination of benzodioxole and furan moieties, makes “N-(2H-1,3-Benzodioxol-5-YL)-5-(furan-2-YL)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide” unique. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4O4/c20-19(21,22)16-7-12(13-2-1-5-28-13)25-17-11(8-23-26(16)17)18(27)24-10-3-4-14-15(6-10)30-9-29-14/h1-8H,9H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZCOFFEVVHSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)(F)F)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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